N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Properties
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDRAUGWQHHBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234214 | |
| Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-79-1 | |
| Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, also known by its CAS number 1352999-79-1, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
Basic Characteristics
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- Structure : The compound features a benzothiazole ring substituted with a methoxy group and a methylglycine moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes the antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 26.2 ± 0.9 | |
| This compound | MCF-7 | 49.6 ± 1.0 | |
| Doxorubicin | MDA-MB-231 | ~0.5 | |
| Etoposide | MCF-7 | ~1.0 |
The compound demonstrated significant cytotoxicity against the highly metastatic MDA-MB-231 cell line with an IC50 of 26.2 µM, indicating its potential as an anticancer agent. Furthermore, it exhibited selective toxicity towards cancer cells compared to nonmalignant breast epithelial cells (MCF10-A), with IC50 values approximately 13-fold higher against the latter.
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction as evidenced by DNA fragmentation assays conducted on MCF-7 cells. The compound's ability to inhibit cell migration was also demonstrated using wound-healing assays, further supporting its potential as a therapeutic agent against metastatic cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16 | |
| This compound | Methicillin-resistant S. aureus (MRSA) | 32 | |
| Benzothiazole derivative | E. coli | 64 |
The compound exhibited a MIC of 16 µg/mL against Staphylococcus aureus and showed effectiveness against MRSA with an MIC of 32 µg/mL. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Study on Anticancer Effects
A study published in MDPI evaluated various benzothiazole derivatives for their anticancer properties. Among these, this compound was identified as one of the most effective compounds against MDA-MB-231 cells . The study highlighted its selective action on cancer cells while sparing nonmalignant cells, which is crucial for minimizing side effects in therapeutic applications.
Study on Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of benzothiazole derivatives against ESKAPE pathogens and Candida species. The results indicated that compounds similar to this compound possess significant antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of benzothiazole derivatives are highly substituent-dependent. Key analogs include:
Table 1: Structural Comparison of N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine with Analogs
Crystallographic and Stability Insights
X-ray studies of adamantyl-substituted benzothiazoles reveal planar acetamide moieties and dimeric structures stabilized by N–H⋯N hydrogen bonds.
Preparation Methods
Key Methodology:
- Generation of Azomethine Ylide: In situ formation occurs through decarboxylative condensation of isatin and N-methylglycine, catalyzed by suitable conditions such as heating in ethanol.
- Cycloaddition: The generated azomethine ylide reacts with substituted acrylonitriles (e.g., (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles), leading to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives with benzothiazole moieties.
- Reaction Conditions: Typically performed in absolute ethanol under reflux, with high regio- and diastereoselectivity, yielding the desired compounds in moderate to excellent yields.
Research Findings:
- The reaction exhibits high selectivity, producing predominantly one regioisomer and two diastereomers out of possible four, indicating a controlled synthetic pathway.
- The process is advantageous due to its simplicity, efficiency, and ability to produce complex heterocyclic compounds with biological relevance.
Synthesis via Knoevenagel Condensation and Subsequent Functionalization
Another prominent method involves initial condensation reactions followed by functional group modifications:
Stepwise Approach:
- Knoevenagel Condensation: Benzothiazole derivatives, such as 6-methoxy-1,3-benzothiazol-2-yl aldehydes, are synthesized via Knoevenagel condensation of appropriate benzothiazole precursors with aldehydes in ethanol, catalyzed by piperidine.
- Amide Formation: The benzothiazole aldehyde intermediates are then reacted with methylamine or methylating agents to introduce the N-methyl group, forming N-methylglycine derivatives.
- Final Coupling: The methylated benzothiazole derivatives are coupled with amino acids or their derivatives using coupling reagents like EDC or DCC, leading to the final compound.
Research Findings:
- This method allows for precise control over the substitution pattern on the benzothiazole ring.
- The process is adaptable for synthesizing derivatives with various substituents, enhancing biological activity profiles.
Direct Functionalization via Chlorination and Nucleophilic Substitution
A more direct approach involves chlorination of benzothiazole derivatives followed by nucleophilic substitution:
Procedure:
- Chlorination: Benzothiazole derivatives are chlorinated at specific positions using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride.
- Nucleophilic Substitution: The chlorinated intermediates are reacted with methylamine or methylglycine derivatives under basic conditions, replacing chlorine with the amino acid moiety.
Research Findings:
- This approach is straightforward but requires careful control of reaction conditions to prevent side reactions.
- It is suitable for synthesizing specific derivatives where direct substitution is feasible.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Multi-component cycloaddition | Isatin, N-methylglycine, acrylonitriles | 1,3-Dipolar cycloaddition | High regio- and diastereoselectivity, efficient | Requires specific substrates and conditions |
| Knoevenagel condensation | Benzothiazole aldehyde, piperidine | Condensation | Versatile, allows substitution control | Multi-step, may need purification |
| Chlorination and substitution | Benzothiazole chlorides, methylamine | Nucleophilic substitution | Straightforward, direct | Possible side reactions, limited scope |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the benzothiazole core with glycine derivatives. For example, similar compounds (e.g., benzothiazole-acetamides) are synthesized via imidazole-mediated acylation or carbodiimide coupling agents like DCC/DMAP under reflux in chloroform or ethanol . Optimization includes:
- Temperature control : Reflux conditions (e.g., 80°C for 6 hours) to enhance yield.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Recrystallization from ethanol or chromatography for high-purity isolates .
Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolve bond lengths/angles (e.g., SHELXL refinement for benzothiazole derivatives ).
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.76 ppm ).
- IR : Confirm carbonyl (C=O) stretches near 1668 cm⁻¹ and benzothiazole ring vibrations .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 223 for analogs ).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on benzothiazole bioactivity:
- Anticancer : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or bacterial cell wall synthesis enzymes .
- Toxicity : HepG2 cell viability assays and Ames tests for mutagenicity .
Advanced Research Questions
Q. How do crystallographic data (e.g., hydrogen bonding, dihedral angles) inform the compound’s stability and interaction with biological targets?
- Methodological Answer : X-ray studies of analogs reveal:
- Hydrogen-bonded dimers : Stabilize crystal packing via N–H⋯N interactions (2.8–3.0 Å) .
- Planarity : The benzothiazole-acetamide moiety adopts near-planar conformations (r.m.s. deviation <0.1 Å), enhancing π-stacking with aromatic residues in enzyme active sites .
- Substituent effects : Methoxy groups increase solubility but may reduce membrane permeability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer : Key SAR insights from analogous compounds:
- Design strategies : Introduce sulfonyl groups (e.g., 3-methanesulfonyl) to boost enzyme affinity .
Q. What experimental approaches resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ discrepancies in cancer studies may arise from differences in ATP levels in viability assays .
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
- Computational docking : Model ligand-target interactions to identify confounding structural factors (e.g., solvent-exposed vs. buried binding sites) .
Q. How can synthetic routes be scaled for high-yield production while maintaining green chemistry principles?
- Methodological Answer :
- Flow chemistry : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves reproducibility .
- Catalyst recycling : Use immobilized DMAP or DCC to minimize waste .
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
